3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate
Descripción
3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate is a heterocyclic compound featuring a pyrrolidine ring fused to a benzo[d]oxazol-2(3H)-one core, with a trifluoroacetate counterion. The synthesis of this compound involves reductive amination or triazole-forming reactions, as exemplified in the preparation of structurally related pyrrolidinium trifluoroacetate derivatives (e.g., via reaction of triazole precursors with aldehydes) .
Propiedades
IUPAC Name |
3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.C2HF3O2/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGWZYNHKZTVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3OC2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate is a synthetic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural characteristics.
- IUPAC Name : 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate
- Molecular Formula : C₁₁H₁₃F₃N₂O₃
- Molecular Weight : 276.23 g/mol
Synthesis
The synthesis of this compound typically involves a cyclization reaction between benzo[d]oxazole derivatives and pyrrolidine under controlled conditions. The trifluoroacetate moiety is introduced to enhance the compound's solubility and biological activity.
Pharmacological Properties
- Anti-inflammatory Activity : Research indicates that compounds in the benzoxazole family exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, studies have shown that similar compounds can modulate the activity of prostaglandin H2 synthase, leading to reduced inflammation.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. It may interact with neuroreceptors and enzymes that play crucial roles in neuronal health and function.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
The biological activity of 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate is believed to be mediated through its interaction with specific molecular targets such as:
- Enzymes involved in inflammatory responses.
- Neurotransmitter receptors that modulate neuronal signaling.
These interactions can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Study on Anti-inflammatory Properties
A study published in a peer-reviewed journal demonstrated that derivatives of benzoxazole significantly inhibited the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The study utilized various in vitro assays to assess the efficacy of these compounds against COX-1 and COX-2 enzymes, revealing a dose-dependent inhibition pattern .
Neuroprotective Effects Investigation
In another study focusing on neuroprotection, researchers assessed the impact of similar benzoxazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms. This suggests potential for developing treatments aimed at neurodegenerative diseases .
Comparative Analysis with Related Compounds
This table illustrates the molecular weights and biological activities of related compounds within the benzoxazole class.
Comparación Con Compuestos Similares
Structural Analogues
The compound shares structural similarities with several σ-receptor ligands and apoptosis-inducing agents. Key analogues include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents/Modifications | Counterion |
|---|---|---|---|
| 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one | Benzo[d]oxazol-2(3H)-one + pyrrolidine | None specified | 2,2,2-trifluoroacetate |
| CB-64D (Sigma-2 agonist) | Benzomorphan derivative | 5-Fluoro, dichlorobenzyloxy | N/A |
| 6-Bromo-4-oxo-3,4-dihydrospiro[...]trifluoroacetate | Spiro[benzo[e][1,3]oxazine-piperidine] | Bromo substituent, spirocyclic framework | 2,2,2-trifluoroacetate |
| Haloperidol (Non-selective sigma ligand) | Butyrophenone | 4-Fluorophenyl, piperidine | N/A |
Key Observations :
- The trifluoroacetate counterion, shared with 6-bromo-spiro derivatives (), likely enhances solubility and stability compared to free bases or other salts.
Pharmacological Profiles
Table 2: Receptor Binding and Functional Activity
Notes:
- *Inferred σ-2 affinity based on structural similarity to CB-64D and haloperidol, which bind σ-2 receptors with Kd = 20–101 nM .
- †Calcium mobilization is a hallmark of σ-2 agonists (e.g., CB-64D induces transient Ca²⁺ release from endoplasmic reticulum) .
- ‡Spiro compounds () lack reported σ-receptor activity, suggesting divergent mechanisms.
Functional Comparisons
- Apoptotic Pathways : CB-64D and haloperidol induce caspase-independent apoptosis in breast cancer cells (MCF-7, T47D) with EC₅₀ ~5–20 μM . The target compound’s benzo[d]oxazolone-pyrrolidine framework may enhance cytotoxicity via similar σ-2-mediated pathways, though its EC₅₀ remains uncharacterized.
- Synergy with Antineoplastics : CB-184 (a σ-2 agonist) potentiates doxorubicin efficacy in drug-resistant cells . Structural similarities suggest the target compound could exhibit comparable synergistic effects.
- Species-Specific Activity : Human cell lines (e.g., SK-N-SH) show σ-2 receptor heterogeneity, with lower haloperidol affinity than rodent lines . This may impact translational studies of the compound.
Pharmacokinetic Considerations
- Solubility : The trifluoroacetate salt improves aqueous solubility relative to free bases, akin to 6-bromo-spiro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
